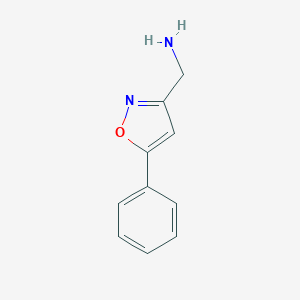

(5-Phenylisoxazol-3-yl)methylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(5-phenyl-1,2-oxazol-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c11-7-9-6-10(13-12-9)8-4-2-1-3-5-8/h1-6H,7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWDSZTSDAULPDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NO2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60409439 | |

| Record name | (5-phenylisoxazol-3-yl)methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60409439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154016-47-4 | |

| Record name | (5-phenylisoxazol-3-yl)methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60409439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(5-Phenylisoxazol-3-yl)methylamine synthesis pathway

An In-Depth Technical Guide to the Synthesis of (5-Phenylisoxazol-3-yl)methylamine

Abstract

This compound is a pivotal structural motif and key intermediate in the landscape of modern medicinal chemistry. Its presence within a molecule can significantly influence pharmacological activity, making its efficient and scalable synthesis a topic of considerable interest for researchers in drug discovery and development. This guide provides an in-depth exploration of the primary synthetic pathways to this valuable building block, grounded in established chemical principles. We will dissect three core strategies, each originating from the versatile precursor, 5-phenylisoxazole-3-carboxylic acid. The discussion emphasizes the causality behind procedural choices, offering field-proven insights into reaction mechanisms, choice of reagents, and process optimization. Detailed experimental protocols, comparative data, and process visualizations are provided to equip researchers with the practical knowledge required for successful synthesis.

Introduction: The Significance of the this compound Scaffold

The isoxazole ring is a privileged heterocycle in drug design, valued for its ability to act as a bioisostere for amide and ester functionalities, its metabolic stability, and its capacity to engage in various non-covalent interactions with biological targets. When combined with a phenyl group at the 5-position and a methylamine substituent at the 3-position, the resulting molecule, this compound, becomes a versatile scaffold. It serves as a crucial intermediate in the synthesis of a wide array of pharmaceutical agents, particularly those targeting neurological disorders.[1] Its applications also extend to biochemical research, where it is used to probe the mechanisms of enzymes and receptors.[1][2]

The synthetic challenge lies not only in the construction of the substituted isoxazole core but also in the selective introduction of the primary aminomethyl group. This guide will illuminate three robust and commonly employed synthetic routes, providing a comparative analysis to aid in methodology selection based on laboratory capabilities, scale, and desired purity.

Foundational Synthesis: Accessing the Key Precursor, 5-Phenylisoxazole-3-carboxylic acid

All strategically sound pathways to the target amine converge on a common, highly versatile intermediate: 5-phenylisoxazole-3-carboxylic acid . The construction of this substituted isoxazole is typically achieved via a [3+2] cycloaddition reaction. A well-established method involves the condensation of ethyl benzoylpyruvate with hydroxylamine hydrochloride. The ethyl benzoylpyruvate, containing the requisite β-dicarbonyl system, reacts with hydroxylamine, leading to cyclization and subsequent dehydration to form the stable aromatic isoxazole ring. The resulting ester is then hydrolyzed under basic or acidic conditions to yield the carboxylic acid.

Diagram 1: General Synthesis of the Isoxazole Core

Caption: Formation of the key carboxylic acid intermediate.

Core Synthetic Pathways to this compound

From the central precursor, 5-phenylisoxazole-3-carboxylic acid, three primary divergent pathways can be employed to install the aminomethyl functionality. Each route involves the transformation of the carboxylic acid group into a different functional group—amide, nitrile, or aldehyde—which then serves as the direct precursor to the target amine.

Diagram 2: Overview of Synthetic Pathways

Caption: Three divergent routes from a common acid precursor.

Pathway A: Synthesis via Amide Reduction

This is arguably the most direct and frequently utilized route. It involves two robust and well-understood transformations: the formation of a primary amide from the carboxylic acid, followed by its reduction.

Step 1: Amidation of 5-Phenylisoxazole-3-carboxylic acid

The conversion of a carboxylic acid to a primary amide is a cornerstone of organic synthesis. For this substrate, direct conversion by heating with ammonia is often inefficient.[3][4] A more reliable method involves activating the carboxyl group.

-

Causality & Choice of Reagent: The hydroxyl group of a carboxylic acid is a poor leaving group. To facilitate nucleophilic attack by ammonia, it must be converted into a more reactive species. The most common laboratory method is conversion to an acyl chloride . Reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are highly effective. Thionyl chloride is often preferred for its cost-effectiveness and the fact that its byproducts (SO₂ and HCl) are gaseous, simplifying purification. The highly electrophilic acyl chloride then reacts readily with aqueous or gaseous ammonia to form the stable primary amide, 5-phenylisoxazole-3-carboxamide.[5]

Step 2: Reduction of 5-Phenylisoxazole-3-carboxamide

Amides are relatively stable functional groups, requiring a powerful reducing agent to be converted to an amine.

-

Causality & Choice of Reagent: The high stability of the amide bond is due to resonance delocalization of the nitrogen lone pair into the carbonyl. This reduces the electrophilicity of the carbonyl carbon. Therefore, mild reducing agents like sodium borohydride (NaBH₄) are ineffective. The reagent of choice is Lithium Aluminum Hydride (LiAlH₄) , a potent, unselective source of hydride (H⁻).[6][7][8] The mechanism involves the initial addition of hydride to the carbonyl carbon, forming a tetrahedral intermediate. The oxygen atom, coordinated to the aluminum species, is subsequently eliminated as an aluminate salt, forming a transient iminium ion. A second hydride equivalent rapidly reduces this iminium ion to yield the final primary amine.[6] An aqueous workup is required to quench excess LiAlH₄ and hydrolyze the aluminum-nitrogen bonds.

Pathway B: Synthesis via Nitrile Reduction

This pathway offers an alternative by proceeding through a nitrile intermediate. It can be advantageous if the amide proves difficult to reduce or if alternative reducing conditions are desired.

Step 1: Dehydration of 5-Phenylisoxazole-3-carboxamide to a Nitrile

The primary amide synthesized in Pathway A can be dehydrated to form 5-phenylisoxazole-3-carbonitrile. This transformation removes the oxygen atom and forms a carbon-nitrogen triple bond.

-

Causality & Choice of Reagent: This elimination reaction requires a strong dehydrating agent. Common choices include phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), or thionyl chloride (SOCl₂). The choice depends on the substrate's sensitivity and the desired reaction conditions.

Step 2: Reduction of 5-Phenylisoxazole-3-carbonitrile

Nitriles can be reduced to primary amines using several methods, offering more flexibility than amide reduction.

-

Causality & Choice of Reagent:

-

Hydride Reductants: Like amides, nitriles are efficiently reduced by LiAlH₄ .[9][10] The mechanism involves two successive additions of hydride to the nitrile carbon.

-

Catalytic Hydrogenation: This method is often considered "greener" and is highly scalable. The nitrile is treated with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. Raney Nickel is a classic choice for this transformation, though platinum or palladium catalysts can also be used.[11][12] This method avoids the use of pyrophoric metal hydrides and simplifies workup, as the catalyst is simply filtered off.

-

Pathway C: Synthesis via Reductive Amination

Reductive amination is a powerful and highly convergent method for forming C-N bonds and is a workhorse reaction in medicinal chemistry.[13][14] This pathway requires the synthesis of the corresponding aldehyde, 5-phenylisoxazole-3-carbaldehyde.

Step 1: Synthesis of 5-Phenylisoxazole-3-carbaldehyde

The aldehyde can be accessed from the carboxylic acid, typically via a two-step process involving reduction to the primary alcohol followed by selective oxidation. Alternatively, a controlled reduction of an ester or acyl chloride derivative can yield the aldehyde directly. A common laboratory method involves reducing the ethyl ester of 5-phenylisoxazole-3-carboxylic acid with a sterically hindered and less reactive hydride reagent like Diisobutylaluminium hydride (DIBAL-H) at low temperatures (-78 °C). The bulkiness of DIBAL-H prevents over-reduction to the alcohol.

Step 2: Reductive Amination

The aldehyde is reacted with an ammonia source in the presence of a selective reducing agent.

-

Causality & Choice of Reagent: The reaction proceeds via the initial formation of an imine (or its protonated iminium ion form) by the condensation of the aldehyde and ammonia. This imine is then reduced in situ to the amine. A key requirement is a reducing agent that is potent enough to reduce the imine but not so reactive that it reduces the starting aldehyde. Sodium cyanoborohydride (NaBH₃CN) or the safer alternative Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) are ideal for this purpose.[14] Their reduced reactivity compared to NaBH₄ allows for the selective reduction of the protonated iminium ion, which is more electrophilic than the aldehyde.

Comparative Data and Experimental Protocols

Table 1: Comparison of Synthetic Pathways

| Feature | Pathway A (Amide Reduction) | Pathway B (Nitrile Reduction) | Pathway C (Reductive Amination) |

| Key Intermediate | 5-Phenylisoxazole-3-carboxamide | 5-Phenylisoxazole-3-carbonitrile | 5-Phenylisoxazole-3-carbaldehyde |

| Number of Steps | 2 | 3 (from acid) | 3 (from acid) |

| Key Reagents | SOCl₂, NH₃, LiAlH₄ | POCl₃, LiAlH₄ or H₂/Raney Ni | DIBAL-H, NH₃, NaBH₃CN |

| Advantages | Direct, reliable transformations. | Offers alternative "greener" reduction (hydrogenation). | Convergent, mild final step, high functional group tolerance. |

| Disadvantages | Requires highly reactive, pyrophoric LiAlH₄. | Extra dehydration step. | Requires synthesis of the aldehyde, which can be challenging. |

| Scalability | Moderate; handling LiAlH₄ on a large scale is hazardous. | Good, especially with catalytic hydrogenation. | Good; reductive amination is highly scalable. |

Experimental Protocol: Pathway A - Amide Reduction

Self-Validation: Each step includes a characterization checkpoint to ensure the material is suitable for the subsequent transformation. Proceeding without this validation can lead to significant yield loss and complex purification challenges.

Step A1: Synthesis of 5-phenylisoxazole-3-carboxamide

-

Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser topped with a drying tube (CaCl₂), add 5-phenylisoxazole-3-carboxylic acid (10.0 g, 52.9 mmol).

-

Acyl Chloride Formation: Add thionyl chloride (11.0 mL, 151 mmol) and a catalytic drop of N,N-dimethylformamide (DMF).

-

Reaction: Heat the mixture to reflux (approx. 80 °C) for 2 hours. The solution should become clear.

-

Workup (1): Allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure.

-

Amidation: Cool the flask containing the crude acyl chloride in an ice bath. Slowly and cautiously add this crude oil to a stirred solution of concentrated ammonium hydroxide (100 mL) also cooled in an ice bath. A white precipitate will form immediately.

-

Workup (2): Stir the suspension for 1 hour, allowing it to warm to room temperature. Collect the solid product by vacuum filtration, wash thoroughly with cold water (3 x 50 mL), and dry in a vacuum oven at 50 °C.

-

Validation: Obtain a ¹H NMR spectrum and melting point. The expected product is a white solid with a melting point of approx. 175-178 °C.

Step A2: Reduction to this compound

-

Setup: To a flame-dried 500 mL three-neck flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add lithium aluminum hydride (LiAlH₄) (3.0 g, 79 mmol) to 150 mL of anhydrous tetrahydrofuran (THF).

-

Addition: Cool the suspension to 0 °C. Add the 5-phenylisoxazole-3-carboxamide (5.0 g, 26.6 mmol) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux for 4 hours.

-

Quenching (Fieser workup): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (3.0 mL), 15% aqueous NaOH (3.0 mL), and then water again (9.0 mL). Extreme caution is advised during quenching as hydrogen gas is evolved.

-

Workup: A granular white precipitate of aluminum salts will form. Stir the resulting slurry at room temperature for 1 hour. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF (3 x 50 mL).

-

Purification: Combine the filtrates and concentrate under reduced pressure to yield the crude amine. Further purification can be achieved by column chromatography (silica gel, eluting with a gradient of dichloromethane/methanol with 1% triethylamine) or by conversion to its hydrochloride salt.[2]

-

Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Diagram 3: Workflow for Amide Reduction Protocol

Caption: Step-by-step workflow for the LiAlH₄ reduction.

Conclusion

The synthesis of this compound can be successfully achieved through several reliable pathways, each with distinct advantages and operational considerations. The amide reduction pathway (A) is the most direct but requires careful handling of the highly reactive LiAlH₄. The nitrile reduction pathway (B) adds a step but provides the option of using catalytic hydrogenation, a safer and more scalable reduction method. Finally, the reductive amination pathway (C) is elegant and leverages a mild, selective final step, but is contingent on the efficient synthesis of the aldehyde precursor.

The choice of synthetic route will ultimately be guided by the specific requirements of the research program, including available equipment, scale, safety protocols, and the need for functional group tolerance in more complex derivatives. This guide provides the foundational knowledge and practical protocols for researchers to confidently synthesize this important pharmaceutical intermediate.

References

- ResearchGate. (PDF) 5-Methyl-3-phenylisoxazole-4-carboxylic acid. [Link]

- PubMed. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. [Link]

- PubChem. (5-Methyl-3-phenyl-4-isoxazolyl)methylamine. [Link]

- MDPI. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. [Link]

- Google Patents. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.

- MDPI. Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. [Link]

- Organic Chemistry Portal. Amine synthesis by nitrile reduction. [Link]

- National Institutes of Health. One pot direct synthesis of amides or oxazolines from carboxylic acids using Deoxo-Fluor reagent. [Link]

- Master Organic Chemistry. Reduction of Amides to Amines. [Link]

- Organic Chemistry Portal.

- Chemistry LibreTexts.

- Wiley Online Library.

- Organic Chemistry Portal. Amine synthesis by amide reduction. [Link]

- ProQuest.

- ResearchGate. Synthesis, spectroscopic characterization of new heterocycles based on sulfamethoxazole as potent antimicrobial agents. [Link]

- Chemguide. reduction of nitriles. [Link]

- ResearchGate. (PDF) B(C6F5)

- Der Pharma Chemica.

- Asian Journal of Chemistry.

- Chemistry Steps. Reduction of Amides to Amines and Aldehydes. [Link]

- Wikipedia. Nitrile reduction. [Link]

- Asian Journal of Research in Chemistry and Pharmaceutical Sciences. one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ... [Link]

- Study Mind. Amines - Nitriles (A-Level Chemistry). [Link]

- YouTube. Amide formation from carboxylic acid derivatives. | Chemistry | Khan Academy. [Link]

- ACS GCI Pharmaceutical Roundtable. Amide Reduction. [Link]

- OpenStax. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition. [Link]

- ResearchGate. Reductive amination of various amines | Download Table. [Link]

- Chemistry LibreTexts. 21.7: Chemistry of Amides. [Link]

- Semantic Scholar. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of... [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. scbt.com [scbt.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Amine synthesis by amide reduction [organic-chemistry.org]

- 8. Amide Reduction - Wordpress [reagents.acsgcipr.org]

- 9. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. Nitrile reduction - Wikipedia [en.wikipedia.org]

- 12. studymind.co.uk [studymind.co.uk]

- 13. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 14. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

(5-Phenylisoxazol-3-yl)methylamine chemical properties and structure

An In-depth Technical Guide to (5-Phenylisoxazol-3-yl)methylamine: Properties, Synthesis, and Applications

Abstract

This compound is a versatile heterocyclic compound that has garnered significant attention as a key building block in medicinal and agrochemical research. Its structure, featuring a phenyl group appended to an isoxazole core with a methylamine substituent, provides a unique combination of steric and electronic properties that are advantageous for designing novel bioactive molecules. The isoxazole scaffold is a well-established "privileged structure" in drug discovery, known for its metabolic stability and ability to participate in various non-covalent interactions with biological targets. This guide provides a comprehensive overview of the chemical properties, structural features, synthesis, and key applications of this compound, with a focus on its role in the development of pharmaceuticals targeting neurological disorders and its potential in modern agrochemistry.

The Isoxazole Scaffold: A Privileged Core in Modern Chemistry

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is a cornerstone in medicinal chemistry, found in numerous clinically approved drugs and biologically active compounds.[1] The presence of the N-O bond and the aromatic nature of the ring confer specific physicochemical properties, such as acting as a bioisosteric replacement for other functional groups, enhancing metabolic stability, and improving pharmacokinetic profiles.[2][3]

Derivatives of isoxazole exhibit a vast spectrum of pharmacological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, and anticonvulsant properties.[4][5][6] Marketed drugs such as the anti-inflammatory agent Valdecoxib, the antirheumatic Leflunomide, and the antibiotic Sulfamethoxazole all feature the isoxazole core, underscoring its therapeutic relevance.[1][4] The unique electronic distribution and hydrogen bonding capabilities of the isoxazole ring allow it to mimic the functionality of less stable groups like esters or amides, a strategy frequently employed in drug design to optimize potency and bioavailability.[7]

Physicochemical Properties and Structural Elucidation

This compound is typically supplied as a white solid, often as a hydrochloride salt to improve its stability and handling.[8] Its core structure consists of a phenyl ring at the 5-position of the isoxazole, which enhances its lipophilicity and potential for π-π stacking interactions with biological targets. The primary amine functionality at the 3-position provides a key reactive handle for synthetic elaboration and a critical site for hydrogen bonding.[9]

Key Chemical Properties

A summary of the compound's key identifiers and properties is presented below.

| Property | Value | Source(s) |

| IUPAC Name | (5-phenyl-1,2-oxazol-3-yl)methanamine | [10] |

| CAS Number | 154016-47-4 (free base) | [8][11] |

| 1187928-65-9 (HCl salt) | [8][12] | |

| Molecular Formula | C₁₀H₁₀N₂O (free base) | [11] |

| C₁₀H₁₀N₂O·HCl (HCl salt) | [8][12] | |

| Molecular Weight | 174.20 g/mol (free base) | [12] |

| 210.66 g/mol (HCl salt) | [8][12] | |

| Appearance | White solid | [8] |

| SMILES | C1=CC=C(C=C1)C2=CC(=NO2)CN | [10] |

| Storage | Store at 0-8 °C, sealed in dry conditions | [8][11] |

Structural Diagram

The 2D chemical structure of this compound highlights the arrangement of its constituent functional groups.

Caption: 2D Structure of this compound.

Synthesis and Manufacturing

The synthesis of 3,5-disubstituted isoxazoles like the target compound predominantly relies on the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.[13][14] This method is highly efficient and regioselective, providing a direct route to the core isoxazole scaffold.[15]

Retrosynthetic Analysis

A plausible retrosynthetic pathway for this compound originates from readily available starting materials. The primary amine can be derived from the reduction of a nitrile group. The isoxazole ring itself can be disconnected via a [3+2] cycloaddition, revealing benzonitrile oxide and propargylamine (or a protected equivalent) as key synthons. An alternative, and often more practical, route involves forming the isoxazole ring first and then installing the methylamine functionality. This can be achieved by starting with 5-phenylisoxazole-3-carboxylic acid, a key intermediate that can be synthesized or procured.[16][17]

Caption: Retrosynthetic pathway for this compound.

Detailed Experimental Protocol: Synthesis via Carboxylic Acid Intermediate

This protocol outlines a reliable, multi-step synthesis starting from the commercially available 5-phenylisoxazole-3-carboxylic acid. The causality behind this choice is its high-yielding nature and the use of well-established, scalable chemical transformations.

Step 1: Amidation of 5-Phenylisoxazole-3-carboxylic Acid

-

Rationale: Conversion of the carboxylic acid to a primary amide is the first step towards the nitrile. Thionyl chloride (SOCl₂) is an effective activating agent, converting the acid to a highly reactive acyl chloride in situ, which readily reacts with ammonia.

-

Procedure:

-

Suspend 5-phenylisoxazole-3-carboxylic acid (1.0 eq) in dichloromethane (DCM, 10 mL/g).

-

Add thionyl chloride (1.2 eq) dropwise at 0 °C. Add a catalytic amount of dimethylformamide (DMF, 1 drop).

-

Allow the mixture to warm to room temperature and stir for 2 hours, or until TLC analysis shows complete consumption of the starting material.

-

Concentrate the reaction mixture under reduced pressure to remove excess SOCl₂ and DCM.

-

Re-dissolve the crude acyl chloride in fresh DCM and add it dropwise to a stirred, cooled (0 °C) solution of concentrated ammonium hydroxide (5.0 eq).

-

Stir vigorously for 1 hour. Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 5-phenylisoxazole-3-carboxamide.

-

Step 2: Dehydration of Amide to Nitrile

-

Rationale: A powerful dehydrating agent is required to convert the primary amide to a nitrile. Phosphorus oxychloride (POCl₃) is a classic and effective reagent for this transformation. Pyridine is used as a base to neutralize the HCl generated during the reaction.

-

Procedure:

-

Dissolve 5-phenylisoxazole-3-carboxamide (1.0 eq) in anhydrous pyridine (5 mL/g).

-

Cool the solution to 0 °C and add phosphorus oxychloride (1.5 eq) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, heat the mixture to 80 °C and maintain for 2 hours.

-

Cool the reaction to room temperature and carefully pour it onto crushed ice.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Wash the combined organic layers with 1M HCl, saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate to yield crude 5-phenylisoxazole-3-carbonitrile. Purify by column chromatography if necessary.

-

Step 3: Reduction of Nitrile to Amine

-

Rationale: The final step is the reduction of the nitrile to the primary amine. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of this transformation. Anhydrous conditions are critical as LiAlH₄ reacts violently with water.

-

Procedure:

-

To a stirred suspension of lithium aluminum hydride (2.0 eq) in anhydrous tetrahydrofuran (THF, 20 mL/g of nitrile) under an inert atmosphere (N₂ or Ar), add a solution of 5-phenylisoxazole-3-carbonitrile (1.0 eq) in anhydrous THF dropwise at 0 °C.

-

After the addition, allow the reaction to warm to room temperature and then reflux for 4 hours.

-

Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and finally water again (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup).

-

Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF.

-

Concentrate the filtrate under reduced pressure. The crude product can be purified by conversion to its HCl salt by dissolving in ether and adding a solution of HCl in ether, followed by filtration of the resulting precipitate. This yields this compound hydrochloride.

-

Applications in Research and Development

The utility of this compound spans multiple scientific domains, primarily driven by the favorable properties of the isoxazole scaffold.

Pharmaceutical and Medicinal Chemistry

This compound is a valuable intermediate for synthesizing more complex molecules, particularly in the development of drugs for neurological disorders.[8][10] The primary amine serves as a versatile anchor point for attaching various pharmacophoric groups through amide bond formation, reductive amination, or other C-N bond-forming reactions. The rigid isoxazole ring acts as a scaffold, holding appended functional groups in a defined spatial orientation, which is crucial for specific receptor-ligand interactions.

The isoxazole moiety itself is a powerful tool in drug design as a bioisostere.[18] It can effectively replace other functional groups, such as a carboxylic acid or an amide, to modulate a drug candidate's properties. For instance, replacing a metabolically labile ester with a stable isoxazole ring can significantly improve a compound's half-life and oral bioavailability.[2][7] Furthermore, derivatives of the closely related 5-phenylisoxazole-3-carboxylic acid have been identified as potent inhibitors of xanthine oxidase, an enzyme implicated in gout.[17][19]

Agrochemical Research

In the agrochemical sector, novel pesticides and herbicides are constantly needed to address resistance and improve crop safety. This compound serves as a precursor for new agrochemicals.[8][10] The isoxazole core is found in several commercial fungicides and herbicides, and its derivatives are actively investigated to enhance crop protection and yield.[8] The rationale is that the same principles of bioactivity and metabolic stability that make isoxazoles attractive in pharmaceuticals also apply to the development of effective and environmentally safer crop protection agents.

Summary and Future Outlook

This compound is a high-value chemical intermediate with a structurally rich core that is ripe for exploration. Its synthesis is achievable through established organic chemistry principles, and its applications are expanding. For drug development professionals, it represents a key building block for accessing novel chemical space, particularly for neurological and inflammatory targets. For agrochemical researchers, it provides a scaffold for developing next-generation crop protection agents. Future research will likely focus on developing more efficient and greener synthetic routes and on exploring the full potential of this compound in creating diverse libraries of bioactive molecules for high-throughput screening.

References

- This compound hydrochloride - Chem-Impex. [URL: https://www.cheimpex.com/product/5-phenylisoxazol-3-yl-methylamine-hydrochloride-17779]

- This compound Hydrochloride | CAS 1187928-65-9 | SCBT - Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/5-phenylisoxazol-3-yl-methylamine-hydrochloride-1187928-65-9]

- A review of isoxazole biological activity and present synthetic techniques. [URL: https://www.jptcp.com/index.php/jptcp/article/view/4260]

- Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. [URL: https://www.mdpi.com/1422-8599/2019/3/M1054]

- Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes - SciSpace. [URL: https://typeset.io/papers/synthesis-of-isoxazoles-by-hypervalent-iodine-induced-1qj7h50g]

- Potential activities of isoxazole derivatives. [URL: https://www.informaticsjournals.com/index.php/ajprhc/article/view/35472]

- Isoxazole synthesis - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/isoxazoles.shtm]

- Application Notes and Protocols: Synthesis of 5-Phenylisoxazole-3-carboxylic Acid - Benchchem. [URL: https://www.benchchem.

- This compound hydrochloride | 154016-47-4 - J&K Scientific. [URL: https://www.jk-scientific.com/en/5-Phenylisoxazol-3-yl-methylamine-hydrochloride-17779-154016-47-4]

- Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes - Chemical Communications (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2011/cc/c0cc05096a]

- Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/20189354/]

- Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ob/d3ob02035a]

- Synthesis of isoxazole derivatives by 1,3‐DC of NOs and alkynes... - ResearchGate. [URL: https://www.researchgate.

- Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. [URL: https://www.researchgate.net/publication/375294522_Isoxazole_Derivatives_as_Potential_Pharmacophore_for_New_Drug_Development]

- Bioisosteric replacement strategy for the synthesis of 1-azacyclic compounds with high affinity for the central nicotinic cholinergic receptors - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/10896121/]

- Bioisosterism - Drug Design Org. [URL: https://www.drugdesign.org/bioisosterism.php]

- Isoxazole Derivatives as Regulators of Immune Functions - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6213164/]

- 5-PHENYLISOXAZOLE-3-CARBOXYLIC ACID synthesis - ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/14441-90-8.htm]

- (5-Methyl-3-phenyl-4-isoxazolyl)methylamine | C11H12N2O | CID 2776151 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2776151]

- 154016-47-4|(5-Phenylisoxazol-3-yl)methanamine|BLD Pharm. [URL: https://www.bldpharm.com/products/154016-47-4.html]

- 5-PHENYLISOXAZOLE-3-CARBOXYLIC ACID - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6875958.htm]

- The 1,2,3-triazole ring as a bioisostere in medicinal chemistry - IRIS Unimore. [URL: https://iris.unimore.it/handle/11380/1199346]

- Cas 154016-47-4,this compound | lookchem. [URL: https://www.lookchem.com/cas-154/154016-47-4.html]

- Design and synthesis of isoxazole containing bioisosteres of epibatidine as potent nicotinic acetylcholine receptor agonists - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/9014169/]

- Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. [URL: https://www.wuxiapptec.com/insights/bioisosteres-for-drug-hunters-part-1-background-carboxylic-acids-and-amides]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Bioisosterism - Drug Design Org [drugdesign.org]

- 3. drughunter.com [drughunter.com]

- 4. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 5. Potential activities of isoxazole derivatives [wisdomlib.org]

- 6. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]

- 7. iris.unimore.it [iris.unimore.it]

- 8. chemimpex.com [chemimpex.com]

- 9. lookchem.com [lookchem.com]

- 10. jk-sci.com [jk-sci.com]

- 11. 154016-47-4|(5-Phenylisoxazol-3-yl)methanamine|BLD Pharm [bldpharm.com]

- 12. scbt.com [scbt.com]

- 13. scispace.com [scispace.com]

- 14. Isoxazole synthesis [organic-chemistry.org]

- 15. Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Bioisosteric replacement strategy for the synthesis of 1-azacyclic compounds with high affinity for the central nicotinic cholinergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. 5-PHENYLISOXAZOLE-3-CARBOXYLIC ACID | 14441-90-8 [chemicalbook.com]

An In-depth Technical Guide to the Spectroscopic Analysis of (5-Phenylisoxazol-3-yl)methylamine

Abstract: This technical guide provides a comprehensive framework for the structural elucidation of (5-Phenylisoxazol-3-yl)methylamine, a key intermediate in pharmaceutical and agrochemical research.[1][2] We move beyond rote procedural descriptions to offer an in-depth analysis grounded in the principles of spectroscopic science. This document details the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and UV-Visible (UV-Vis) Spectroscopy for the unambiguous characterization of this molecule. Each section presents not only the experimental protocol but also the underlying scientific rationale, ensuring that the described methods are robust and self-validating. The guide is intended for researchers, scientists, and drug development professionals who require a rigorous and practical approach to the analytical characterization of novel heterocyclic compounds.

Introduction: The Analytical Imperative

This compound (CAS No: 154016-47-4) is a bifunctional molecule incorporating a phenylisoxazole core and a primary aminomethyl group.[3] This unique architecture makes it a valuable building block for synthesizing more complex molecular entities with potential therapeutic applications.[2] Given its role as a critical synthetic intermediate, verifying its identity and purity is paramount to ensure the integrity of downstream applications. Spectroscopic analysis provides the definitive "fingerprint" of the molecule, confirming its covalent structure and providing insights into its electronic properties. This guide outlines an integrated multi-technique approach to achieve a comprehensive and irrefutable characterization.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing precise information about the chemical environment, connectivity, and population of ¹H and ¹³C nuclei.

Expertise & Rationale

The choice of deuterated solvent is critical. Dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves the amine and its potential hydrochloride salt form. Its residual proton signal (~2.50 ppm) does not typically obscure key signals of the analyte. The amine protons (-NH₂) are exchangeable and often appear as a broad singlet; their signal can be confirmed by a D₂O exchange experiment, wherein the peak disappears from the spectrum.[4] Tetramethylsilane (TMS) is used as the internal standard (0.00 ppm) because its protons are highly shielded and produce a single sharp resonance that does not interfere with the analyte signals.[5]

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of DMSO-d₆ in a 5 mm NMR tube.

-

Internal Standard: Add a minimal amount of TMS.

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) spectrometer.

-

¹H NMR Acquisition:

-

Set spectral width to cover a range of -2 to 12 ppm.

-

Employ a 30-degree pulse angle with a 1-2 second relaxation delay.

-

Acquire a minimum of 16 scans for a high signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Utilize a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set spectral width to 0-200 ppm.

-

Acquire a minimum of 1024 scans, as ¹³C has a low natural abundance.

-

Data Interpretation and Expected Results

The combination of the phenyl ring, isoxazole ring, and the methylamine side chain results in a distinct pattern of signals.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound in DMSO-d₆

| Assignment | Predicted ¹H δ (ppm) | Multiplicity | Integration | Predicted ¹³C δ (ppm) |

| Phenyl H (ortho) | ~7.8 - 7.9 | Doublet (d) | 2H | ~127-129 |

| Phenyl H (meta, para) | ~7.4 - 7.6 | Multiplet (m) | 3H | ~129-131 |

| Isoxazole H-4 | ~6.8 - 7.0 | Singlet (s) | 1H | ~96-98 |

| Methylene (-CH₂-) | ~3.9 - 4.1 | Singlet (s) | 2H | ~35-38 |

| Amine (-NH₂) | ~2.0 - 3.0 (broad) | Singlet (s) | 2H | N/A |

| Isoxazole C-5 (Ph-substituted) | N/A | N/A | N/A | ~170-172 |

| Isoxazole C-3 (CH₂-substituted) | N/A | N/A | N/A | ~160-162 |

| Phenyl C (ipso) | N/A | N/A | N/A | ~126-128 |

Note: Predicted chemical shifts are based on data for analogous phenylisoxazole and aminomethyl structures.[5][6][7]

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Blueprint

MS provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns. Electrospray Ionization (ESI) is the preferred method for this compound due to its polarity and the presence of a basic amine group, which is readily protonated to form [M+H]⁺ ions.[8]

Expertise & Rationale

ESI is a soft ionization technique that minimizes premature fragmentation, ensuring the detection of the molecular ion, which is critical for confirming the molecular formula.[8] High-Resolution Mass Spectrometry (HRMS) is essential for providing an exact mass, allowing for the unambiguous determination of the elemental composition.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a 50:50 mixture of methanol and water with 0.1% formic acid. The acid ensures efficient protonation.

-

Instrumentation: Infuse the sample directly into an ESI-equipped Time-of-Flight (TOF) or Orbitrap mass spectrometer.

-

Acquisition Mode: Acquire data in positive ion mode.

-

Mass Range: Scan a mass-to-charge (m/z) range from 50 to 500 Da.

-

MS/MS Analysis: Select the [M+H]⁺ ion (expected m/z 175.08) for Collision-Induced Dissociation (CID) to generate a fragmentation spectrum. Vary the collision energy (e.g., 10-30 eV) to control the extent of fragmentation.[9]

Data Interpretation and Expected Results

The molecular formula C₁₀H₁₀N₂O gives a monoisotopic mass of 174.0793 Da.

Table 2: Expected High-Resolution Mass Spectrometry Data

| Ion Species | Calculated m/z | Observed m/z | Interpretation |

| [M+H]⁺ | 175.0866 | (Experimental) | Protonated molecular ion, confirming molecular weight. |

| [M+Na]⁺ | 197.0685 | (Experimental) | Sodium adduct, often observed with ESI. |

The fragmentation of isoxazole rings is a well-studied process and often involves characteristic losses.[9][10] A plausible fragmentation pathway for this compound is initiated by cleavage of the weakest bonds.

Caption: Proposed ESI-MS/MS fragmentation pathway.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expertise & Rationale

The presence of a primary amine, an aromatic ring, and an isoxazole ring gives rise to a series of characteristic absorption bands. For a solid sample, the Attenuated Total Reflectance (ATR) technique is often superior to a KBr pellet as it requires minimal sample preparation and avoids potential moisture contamination.

Experimental Protocol: ATR-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a benchtop FTIR spectrometer equipped with a diamond or germanium ATR accessory.

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Spectrum: Record the sample spectrum over a range of 4000-500 cm⁻¹.

-

Data Processing: The spectrum is typically presented in terms of transmittance or absorbance.

Data Interpretation and Expected Results

Table 3: Key Diagnostic FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3400 - 3250 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | Medium |

| 3100 - 3000 | C-H Aromatic Stretch | Phenyl Ring | Medium-Weak |

| 2950 - 2850 | C-H Aliphatic Stretch | Methylene (-CH₂) | Medium-Weak |

| ~1620 | N-H Scissoring (Bend) | Primary Amine (-NH₂) | Medium |

| 1600 - 1450 | C=C and C=N Ring Stretch | Phenyl & Isoxazole Rings | Strong-Medium |

| 1335 - 1250 | C-N Stretch | Aromatic Amine Type | Strong |

| 900 - 675 | C-H Out-of-Plane Bend | Phenyl Ring | Strong |

Note: The primary amine N-H stretches typically appear as two distinct, sharp bands, which is a hallmark of the -NH₂ group.[4][11][12] The C=N stretching of the isoxazole ring is expected in the 1614-1625 cm⁻¹ region.[13]

UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the conjugated π-electron systems within a molecule. The phenyl and isoxazole rings form a conjugated system that will absorb UV radiation, leading to electronic transitions.

Expertise & Rationale

The choice of solvent is crucial as it can influence the position and intensity of absorption maxima (λₘₐₓ). A polar protic solvent like ethanol or methanol is a good starting point as it is transparent in the relevant UV range (>210 nm). The Beer-Lambert Law dictates a linear relationship between absorbance and concentration, which must be considered when preparing the sample.

Experimental Protocol: UV-Vis

-

Solvent Selection: Use spectroscopic grade ethanol.

-

Sample Preparation: Prepare a stock solution of known concentration (e.g., 1 mg/mL). Serially dilute to obtain a final concentration (e.g., 10 µg/mL) that gives a maximum absorbance between 0.5 and 1.5 AU.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement: Use a matched pair of quartz cuvettes. Fill the reference cuvette with the solvent and the sample cuvette with the prepared solution.

-

Scan Range: Scan from 400 nm down to 200 nm.

Data Interpretation and Expected Results

The spectrum is expected to show absorptions characteristic of π → π* and potentially n → π* transitions.[14] Phenylisoxazole derivatives typically exhibit strong absorption bands.[15][16]

Table 4: Expected UV-Vis Absorption Data in Ethanol

| Expected λₘₐₓ (nm) | Molar Absorptivity (ε) | Assignment |

| ~260 - 280 | High | π → π* transition |

| ~220 - 240 | High | π → π* transition |

Note: The exact λₘₐₓ and ε values are dependent on the specific electronic structure and solvent environment.[17]

Integrated Spectroscopic Analysis Workflow

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 154016-47-4|(5-Phenylisoxazol-3-yl)methanamine|BLD Pharm [bldpharm.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. op.niscpr.res.in [op.niscpr.res.in]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. op.niscpr.res.in [op.niscpr.res.in]

- 8. New water-soluble isoxazole-linked 1,3,4-oxadiazole derivative with delocalized positive charge - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. ijpcbs.com [ijpcbs.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]

The Isoxazole Scaffold: A Versatile Nucleus for Modulating Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a privileged scaffold in medicinal chemistry. Its unique electronic properties and structural versatility have led to the discovery and development of a broad spectrum of biologically active derivatives. This technical guide provides a comprehensive overview of the diverse pharmacological activities of isoxazole-containing compounds, with a focus on their antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties. We delve into the underlying mechanisms of action, present detailed, field-proven experimental protocols for their evaluation, and offer insights into the structure-activity relationships that govern their potency and selectivity. This guide is intended to serve as a valuable resource for researchers and drug development professionals engaged in the exploration of isoxazole derivatives as novel therapeutic agents.

Introduction: The Enduring Significance of the Isoxazole Moiety

The isoxazole nucleus is a cornerstone in the design of modern pharmaceuticals.[1][2] Its incorporation into a molecular structure can significantly enhance physicochemical properties, improve pharmacokinetic profiles, and confer a wide range of biological activities.[1][3] The inherent aromaticity of the isoxazole ring, coupled with the presence of both hydrogen bond donors and acceptors, allows for diverse interactions with biological targets.[4] This has led to the successful development of numerous FDA-approved drugs containing this versatile heterocycle, including the antibacterial agent sulfamethoxazole, the anti-inflammatory drug valdecoxib, and the antirheumatic leflunomide.[1][5] This guide will explore the key therapeutic areas where isoxazole derivatives have shown significant promise, providing both the theoretical framework and practical methodologies for their investigation.

Antimicrobial Activity: Combating Pathogenic Threats

Isoxazole derivatives have long been recognized for their potent antimicrobial properties against a wide spectrum of bacteria and fungi.[6][7] The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cellular processes. The presence of specific substituents on the isoxazole ring can greatly influence the antimicrobial potency and spectrum of activity. For instance, the presence of methoxy, dimethylamino, and bromine groups at the C-5 phenyl ring and nitro and chlorine groups at the C-3 phenyl ring have been shown to enhance antibacterial activity.[1]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized and quantitative technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[2][8] The MIC is defined as the lowest concentration of the drug that inhibits the visible growth of the organism after a defined incubation period.[2]

Materials:

-

Sterile 96-well microtiter plates[2]

-

Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)[2]

-

Standardized microbial inoculum (adjusted to 0.5 McFarland standard)[2]

-

Isoxazole derivative stock solution (in a suitable solvent like DMSO)

-

Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

-

Negative control (broth medium only)

-

Growth control (broth medium with inoculum)[2]

-

Multichannel pipette

Procedure:

-

Prepare Serial Dilutions: Prepare a two-fold serial dilution of the isoxazole derivative and the positive control antibiotic in the microtiter plate. The final volume in each well should be 50 µL.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism and dilute it to the appropriate concentration for testing.[2]

-

Inoculation: Inoculate each well (except the negative control) with 50 µL of the standardized inoculum, resulting in a final volume of 100 µL per well.[9]

-

Incubation: Cover the plates and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).[9]

-

Reading Results: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[8]

Workflow for Antimicrobial Susceptibility Testing

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anticancer Activity: Targeting Malignant Cells

The isoxazole scaffold is a prominent feature in many potent anticancer agents.[10] These derivatives exert their effects through diverse mechanisms, including the induction of apoptosis, inhibition of key enzymes like topoisomerase and protein kinases, and disruption of tubulin polymerization.[1][10] The substitution pattern on the isoxazole ring is critical for their cytotoxic activity.

Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[11] Metabolically active cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.[11]

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Complete cell culture medium

-

96-well cell culture plates

-

Isoxazole derivative stock solution

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)[12]

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the isoxazole derivative and a positive control (e.g., Doxorubicin). Include untreated cells as a negative control. Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[12]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[12]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathway: Induction of Apoptosis by Isoxazole Derivatives

Many isoxazole-based anticancer agents function by triggering programmed cell death, or apoptosis.[12] This can occur through various signaling cascades, often involving the activation of caspases and modulation of Bcl-2 family proteins.[4]

Caption: Simplified intrinsic apoptosis pathway induced by isoxazole derivatives.

Quantitative Data: Anticancer Activity of Isoxazole Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| N-phenyl-5-carboxamidyl Isoxazole | Colon 38, CT-26 | 2.5 (as µg/mL) | [5] |

| Isoxazole-Carboxamide derivative (2d) | HeLa | 15.48 (as µg/mL) | [13] |

| Isoxazole-Carboxamide derivative (2d, 2e) | Hep3B | ~23 (as µg/mL) | [13] |

| Tetrazole based isoxazolines (4h, 4i) | A549 | 1.51, 1.49 | [14] |

| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | MCF-7 | 2.63 | [15] |

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Isoxazole derivatives have demonstrated significant anti-inflammatory properties, with some acting as selective inhibitors of cyclooxygenase-2 (COX-2).[7] The COX-2 enzyme is a key mediator in the inflammatory pathway, responsible for the production of prostaglandins that contribute to pain and swelling.[7] By selectively inhibiting COX-2, these compounds can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a well-established in vivo assay for screening the acute anti-inflammatory activity of novel compounds.[16][17]

Materials:

-

Wistar albino rats

-

Carrageenan solution (1% w/v in saline)

-

Isoxazole derivative suspension (in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

-

Standard anti-inflammatory drug (e.g., Diclofenac sodium)[18]

-

Plethysmometer

Procedure:

-

Animal Grouping: Divide the rats into groups: a control group (vehicle only), a standard drug group, and one or more test groups receiving different doses of the isoxazole derivative.

-

Compound Administration: Administer the vehicle, standard drug, or test compound orally or intraperitoneally.[18]

-

Induction of Edema: After a specific time (e.g., 1 hour), inject 0.1 mL of carrageenan solution into the subplantar region of the right hind paw of each rat.[16]

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.

Signaling Pathway: Inhibition of the COX-2 Pathway

The anti-inflammatory effects of many isoxazole derivatives are mediated through the inhibition of the COX-2 enzyme, which blocks the synthesis of pro-inflammatory prostaglandins from arachidonic acid.

Caption: Inhibition of the COX-2 pathway by an isoxazole derivative.

Quantitative Data: In Vivo Anti-inflammatory Activity

| Compound ID | Dose (mg/kg) | Time (hours) | % Inhibition of Edema | Reference |

| L1, L4, L6, L8, L9, L15, L19 | 100 | - | Significant | |

| VI1-VI15 | - | - | Significant | |

| TPI-7, TPI-13 | 100 | - | Most Active | [16] |

| Compound 4a | - | 2 | 62.69 | [19] |

| Compound 4a | - | 3 | 63.69 | [19] |

Neuroprotective Effects: Shielding the Nervous System

Emerging research highlights the potential of isoxazole derivatives in protecting neuronal cells from damage and degeneration.[20] Oxidative stress, a key contributor to neurodegenerative diseases, can be mitigated by isoxazole-containing compounds.

Experimental Protocol: Hydrogen Peroxide-Induced Neurotoxicity Assay

This in vitro assay assesses the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.[6][20]

Materials:

-

Neuronal cell line (e.g., SH-SY5Y or primary cortical neurons)

-

Cell culture medium

-

Hydrogen peroxide (H₂O₂) solution

-

Isoxazole derivative

-

MTT assay reagents (as described in section 3.1)

Procedure:

-

Cell Culture: Culture the neuronal cells in a suitable medium.

-

Pre-treatment: Pre-treat the cells with various concentrations of the isoxazole derivative for a specific duration (e.g., 1-2 hours).

-

Induction of Oxidative Stress: Expose the cells to a neurotoxic concentration of hydrogen peroxide for a defined period (e.g., 24 hours).[6]

-

Assessment of Cell Viability: Following the H₂O₂ exposure, assess the cell viability using the MTT assay as described in section 3.1.

-

Data Analysis: Calculate the percentage of neuroprotection conferred by the isoxazole derivative by comparing the viability of treated cells to that of cells exposed to H₂O₂ alone.

Conclusion and Future Perspectives

The isoxazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. The diverse biological activities exhibited by its derivatives underscore their therapeutic potential across a wide range of diseases. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to explore and develop novel isoxazole-based therapeutics. Future efforts will likely focus on the design of multi-targeted isoxazole derivatives, the exploration of novel biological targets, and the use of advanced synthetic methodologies to create more potent and selective compounds with improved pharmacokinetic and safety profiles.

References

- A review of isoxazole biological activity and present synthetic techniques. (n.d.). IOP Conference Series: Earth and Environmental Science.

- Broth Microdilution. (n.d.). MI - Microbiology.

- Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Advances.

- Broth microdilution reference methodology. (2024). SlideShare.

- EVALUATION OF IN VIVO AND IN VITRO ANTI-INFLAMMATORY ACTIVITY OF NOVEL ISOXAZOLE SERIES. (2016). European International Journal of Science and Technology.

- Antimicrobial susceptibility testing (Broth microdilution method). (2025). WOAH - Asia.

- A review of isoxazole biological activity and present synthetic techniques. (n.d.). IOP Conference Series: Earth and Environmental Science.

- Anti-inflammatory evaluation of isoxazole derivatives. (n.d.). Scholars Research Library.

- Synthesis and in vivo anti-inflammatory activity of a novel series of benzoxazole deriv

- Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. (2021).

- IC 50 values a (mM) of compounds 4a-l. (n.d.).

- IC50 values and dose–response curves of designed... (n.d.).

- Isoxazole based compounds as selective COX‐2 inhibitors. (n.d.).

- Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. (2021). European Journal of Medicinal Chemistry.

- Effects of synthetic isoxazole derivatives on apoptosis of T98G cells.... (n.d.).

- An In-Depth Technical Guide on the Core Mechanisms of Action of Bioactive Isoxazole Deriv

- In vitro and in vivo assessment of the antioxidant potential of isoxazole deriv

- MTT Assay Protocol. (n.d.).

- Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. (2016). Oncology Letters.

- Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (2023). Journal of Medicinal and Chemical Sciences.

- Neuroprotective effect of hydrogen peroxide on an in vitro model of brain ischaemia. (2008). British Journal of Pharmacology.

- Hydrogen Peroxide-Induced Neurotoxicity in Cultured Cortical Cells Grown in Serum-Free and Serum-Containing Media. (2001). Neurochemical Research.

- Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (2020). Current Drug Targets.

- Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. (2022). Oriental Journal of Chemistry.

Sources

- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 2. Broth Microdilution | MI [microbiology.mlsascp.com]

- 3. Broth microdilution reference methodology | PDF [slideshare.net]

- 4. espublisher.com [espublisher.com]

- 5. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 6. researchgate.net [researchgate.net]

- 7. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scribd.com [scribd.com]

- 9. rr-asia.woah.org [rr-asia.woah.org]

- 10. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 17. researchgate.net [researchgate.net]

- 18. eijst.org.uk [eijst.org.uk]

- 19. Neuroprotective effect of hydrogen peroxide on an in vitro model of brain ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Neuroprotective effect of hydrogen peroxide on an in vitro model of brain ischaemia - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Phenylisoxazole Scaffold: Mechanisms of Action and Methodologies for Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a "privileged scaffold" in medicinal chemistry.[1] Its metabolic stability and capacity for diverse non-covalent interactions have made it a cornerstone in the design of novel therapeutics.[1] This guide focuses specifically on the phenylisoxazole core, providing an in-depth exploration of its mechanisms of action across various biological targets. We will dissect the structure-activity relationships that govern its potency and selectivity, detail the critical experimental workflows for elucidating its biological function, and offer expert insights into the rationale behind key methodological choices. This document serves as a technical resource for scientists engaged in the discovery and development of next-generation therapeutics based on this versatile chemical entity.

The Phenylisoxazole Core: A Foundation for Diverse Bioactivity

The phenylisoxazole motif is a remarkably versatile building block, lending itself to a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2] Its prevalence in pharmaceuticals is a testament to its favorable physicochemical properties and synthetic accessibility.[2][3] The core structure allows for systematic modification at multiple positions, enabling chemists to fine-tune pharmacological profiles to achieve desired potency and selectivity against specific biological targets. This guide will explore several key mechanisms through which these compounds exert their effects.

Core Mechanisms of Action: From Enzyme Inhibition to Cytoskeletal Disruption

Phenylisoxazole derivatives achieve their therapeutic effects by interacting with a variety of critical cellular targets. The primary mechanisms identified to date involve the direct inhibition of key enzymes in signaling pathways and the disruption of essential cellular structures.

Inhibition of Protein Kinases

Protein kinases are fundamental regulators of cellular signal transduction, and their dysregulation is a hallmark of many diseases, particularly cancer.[4] The phenylisoxazole scaffold has proven to be an effective foundation for designing potent kinase inhibitors.

Mechanism: Phenylisoxazole-based compounds often act as ATP-competitive inhibitors. The kinase domain has a highly conserved ATP-binding pocket, and these small molecules are designed to fit within this pocket, preventing the binding of ATP and thereby blocking the downstream phosphorylation cascade that drives cell proliferation and survival.[5]

Case Study: Dual VEGFR-2/c-Met Inhibition A promising anticancer strategy involves the simultaneous inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met, two receptor tyrosine kinases crucial for tumor angiogenesis and metastasis.[6] A novel series of piperidinyl-based benzoxazole derivatives, which can be considered structurally related to the broader phenyl-heterocycle class, demonstrated potent dual inhibition. Specifically, compound 11b , featuring a p-fluorophenyl moiety, exhibited IC₅₀ values of 0.057 µM against VEGFR-2 and 0.181 µM against c-Met.[6] This activity was comparable to the established VEGFR-2 inhibitor Sorafenib and superior to the c-Met inhibitor Staurosporine.[6] Mechanistic studies revealed that this inhibition leads to G2/M cell-cycle arrest and apoptosis in cancer cells.[6]

Inhibition of Histone Deacetylases (HDACs)

HDACs are enzymes that remove acetyl groups from lysine residues on histones and other proteins, playing a critical role in epigenetic regulation and gene expression.[7] Their overactivity is linked to various cancers, making them a key therapeutic target.

Mechanism: A series of 3-phenylisoxazole derivatives were designed as HDAC1 inhibitors.[7] These compounds typically feature a zinc-binding group that chelates the zinc ion in the HDAC active site, a linker region, and a "cap" group (the phenylisoxazole moiety) that interacts with the surface of the enzyme. This binding obstructs the active site, preventing deacetylation and leading to changes in gene expression that can induce cell cycle arrest and apoptosis in cancer cells. The representative compound 17 showed a significant inhibitory effect on HDAC1 and potent anti-proliferative activity against prostate cancer cells (PC3) with an IC₅₀ of 5.82 µM, while showing no significant toxicity to normal cells.[7]

Inhibition of Chitin Synthesis

In insects and fungi, chitin is a vital component of the exoskeleton and cell wall, respectively. Inhibiting its synthesis is an effective mechanism for pesticides and antifungal agents.

Mechanism: 5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazoles (IOXs) have been identified as potent inhibitors of chitin synthesis.[8] While the precise molecular target is still under investigation, the mechanism is believed to involve the disruption of the enzymatic machinery responsible for polymerizing N-acetylglucosamine into chitin chains. This leads to failed molting in insects or compromised cell wall integrity in fungi.

Other Mechanisms

The phenylisoxazole scaffold has been implicated in other mechanisms, including:

-

Tubulin Polymerization Inhibition: Some derivatives disrupt the formation of microtubules, essential components of the cellular cytoskeleton. This leads to cell cycle arrest in the G2/M phase and induces apoptosis.[9]

-

Xanthine Oxidase Inhibition: Derivatives of 5-phenylisoxazole-3-carboxylic acid have been shown to inhibit xanthine oxidase, an enzyme involved in purine metabolism whose overactivity is linked to gout.[10]

-

Antibacterial Activity: 4-nitro-3-phenylisoxazole derivatives have demonstrated potent antibacterial activity against plant pathogens like Xanthomonas oryzae, though the specific molecular target in bacteria is not fully elucidated.[11][12]

Structure-Activity Relationship (SAR) Analysis

Understanding the SAR is critical for optimizing lead compounds. For phenylisoxazole derivatives, the nature and position of substituents on the phenyl ring dramatically influence biological activity.

Key Insights from SAR Studies:

-

Influence of Phenyl Ring Substituents: Studies on chitin synthesis inhibitors revealed that small halogen atoms (F, Cl) or small, linear alkyl groups (methyl, ethyl) at the para-position of the phenyl ring resulted in the most potent activity.[8][13]

-

Steric Hindrance: Bulky groups, such as a tertiary-butyl group, or strong electron-withdrawing groups like nitro (NO₂) and trifluoromethyl (CF₃), led to a significant or drastic decrease in activity.[8][13] This suggests that the binding pocket has specific steric and electronic requirements.

-

Linker Length: In the context of HDAC inhibitors, the length of the linker connecting the phenylisoxazole cap to the zinc-binding group was crucial. A butyl linker was found to be optimal, with activity decreasing as the linker shortened (butyl > propyl > ethyl > methyl).[7]

Table 1: SAR Summary for Phenylisoxazole Analogs as Chitin Synthesis Inhibitors (Data synthesized from BenchChem and NIH reports)[8][13]

| Compound Class | Substituent (R) at para-position | Relative Potency | Rationale |

| Halogens | -F, -Cl, -Br | High | Small, hydrophobic groups are well-tolerated and may enhance binding. |

| -I | Moderate | Increased size may begin to introduce unfavorable steric interactions. | |

| Alkyls | -CH₃, -C₂H₅, -C₃H₇, -n-C₄H₉ | High | Small, linear alkyl groups fit well within the binding pocket. |

| -t-C₄H₉ | Very Low | Bulky group introduces significant steric hindrance, preventing optimal binding. | |

| Electron-Withdrawing | -NO₂, -CF₃ | Very Low | Strong electron-withdrawing nature and/or bulk is detrimental to activity. |

| Alkoxy | -OCH₃, -OC₂H₅ | Moderate | Tolerated, but slightly less potent than small alkyl or halogen groups. |

Experimental Workflows for Elucidating Mechanism of Action

Determining the mechanism of action (MOA) for a novel phenylisoxazole compound requires a systematic, multi-faceted approach. As a Senior Application Scientist, the goal is to design a self-validating workflow that moves from broad phenotypic effects to specific molecular interactions.

The MOA Determination Funnel

The process can be visualized as a funnel, starting with a large number of possibilities and progressively narrowing them down to a specific, validated mechanism.

Detailed Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This initial assay determines the concentration at which the compound exhibits cytotoxic effects on cancer cell lines, providing an IC₅₀ (half-maximal inhibitory concentration) value.

-

Causality: The MTT assay is a colorimetric assay that measures cellular metabolic activity. A reduction in metabolic activity is assumed to correlate with cell death or loss of proliferation. It is a robust, high-throughput first step to confirm that a compound has a biological effect on whole cells.

-

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., PC3, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the phenylisoxazole compound in culture medium. Replace the medium in the wells with the compound-containing medium. Include vehicle-only (e.g., DMSO) and untreated controls.

-

Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

-

Protocol 2: In Vitro Kinase Inhibition Assay (Biochemical Assay)

Once a compound shows cellular activity and is hypothesized to be a kinase inhibitor, a direct biochemical assay is essential to prove it inhibits the purified enzyme.[14][15]

-

Causality: This experiment removes the complexity of the cell to ask a direct question: does the compound stop the enzyme from performing its function (phosphorylating a substrate)?[16] This is a crucial step to validate that the enzyme is a direct target, rather than an indirect downstream effect.

-

Methodology:

-

Reaction Setup: In a 96-well plate, combine a reaction buffer (containing MgCl₂ and ATP), the purified kinase (e.g., recombinant VEGFR-2), and a generic or specific peptide substrate.

-

Inhibitor Addition: Add varying concentrations of the phenylisoxazole compound (or a known inhibitor like Sorafenib as a positive control) to the wells. Include a no-inhibitor control.

-

Initiation & Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods:

-

Radiometric Assay: Using ³²P-labeled ATP and measuring the incorporation of the radiolabel into the substrate.[14]

-

Fluorescence-Based Assay: Using antibodies that specifically recognize the phosphorylated substrate.

-

Luminescence-Based Assay: Measuring the amount of ATP remaining in the well after the reaction (e.g., Kinase-Glo® assay). Less ATP remaining means higher kinase activity.

-

-

Analysis: Plot the kinase activity against the inhibitor concentration to calculate the IC₅₀ value for the specific enzyme.

-

Protocol 3: Direct Target Engagement (Surface Plasmon Resonance - SPR)

To provide definitive evidence of a direct physical interaction between the compound and its putative target, a biophysical assay like SPR is employed.[17][18]

-